molecular formula C11H13ClN4O2 B10870355 2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide

2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide

Cat. No.: B10870355
M. Wt: 268.70 g/mol
InChI Key: OTMGDSBGLXSPTO-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new drugs and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide typically involves the reaction of 2-chloro-3,5-dinitropyridine with methoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for the development of new therapeutic agents .

Properties

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

2-chloro-N-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propanamide

InChI

InChI=1S/C11H13ClN4O2/c1-7(12)11(17)13-8-4-3-5-16-10(8)14-9(15-16)6-18-2/h3-5,7H,6H2,1-2H3,(H,13,17)

InChI Key

OTMGDSBGLXSPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CN2C1=NC(=N2)COC)Cl

Origin of Product

United States

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